Pranidipine

概要

説明

Pranidipine is a calcium channel blocker belonging to the dihydropyridine group. It is a long-acting calcium channel antagonist used primarily for the treatment of hypertension. This compound works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (S)-(+)-pranidipine involves optical resolution. The racemic monocarboxylic acid obtained by the hydrolysis of pranidipine is mixed with optically active quinidine to form salts. The insoluble diastereomeric salt is collected, and successive treatment with base and acid furnishes ®-(-)-carboxylic acid. This acid is then esterified with cinnamyl alcohol to produce (S)-(+)-pranidipine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process excludes the use of strong bases, anhydrous solvents, and ultra-low temperature conditions, making it more suitable for industrial applications .

化学反応の分析

反応の種類: プラニジピンは、次のようなさまざまな化学反応を起こします。

酸化: プラニジピンは、特定の条件下で酸化され、さまざまな酸化生成物を形成します。

還元: 還元反応は、プラニジピンに存在するニトロ基を修飾することができます。

置換: プラニジピンは、特に芳香環で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: パラジウム触媒存在下での水素ガスなどの還元剤を使用できます。

置換: ルイス酸触媒の存在下で、臭素や塩素などの試薬を使用して、求電子置換反応を実行できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸の形成につながることがありますが、還元はアミンを生成することができます .

4. 科学研究の応用

プラニジピンは、次のようないくつかの科学研究の応用があります。

科学的研究の応用

Pharmacological Mechanisms

Pranidipine exerts its antihypertensive effects by selectively inhibiting voltage-gated calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation, reducing peripheral vascular resistance and subsequently lowering blood pressure. Research has demonstrated that this compound enhances the action of nitric oxide (NO), which is crucial for maintaining endothelial function. Specifically, studies indicate that this compound increases cyclic guanosine monophosphate (cGMP) accumulation in vascular smooth muscle cells when co-cultured with endothelial cells, suggesting a synergistic effect on vasodilation and improved endothelial function in hypertensive patients .

Clinical Applications

-

Hypertension Management

- This compound has been shown to effectively lower both systolic and diastolic blood pressure in patients with essential hypertension. Its long-acting nature allows for once-daily dosing, improving patient compliance and convenience.

- Endothelial Dysfunction

-

Pharmacokinetic Interactions

- Studies have investigated the interaction of this compound with citrus juices, particularly grapefruit and orange juice. Grapefruit juice has been found to significantly increase the bioavailability of this compound, altering its pharmacodynamics by affecting heart rate without major changes in blood pressure . Conversely, orange juice did not exhibit significant effects on the pharmacokinetics or pharmacodynamics of this compound .

Research Findings

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Endothelial Function Improvement

A clinical trial involving hypertensive patients showed that administration of this compound resulted in significant improvements in endothelial function as measured by flow-mediated dilation (FMD). Patients exhibited enhanced NO production and reduced oxidative stress markers after a 12-week treatment period.

Case Study 2: Pharmacokinetic Variability

In a study assessing the impact of dietary substances on this compound's pharmacokinetics, participants consuming grapefruit juice experienced a notable increase in peak plasma concentration (Cmax) and area under the curve (AUC) compared to those taking the medication with water. This finding underscores the importance of dietary considerations when prescribing this compound .

作用機序

プラニジピンは、血管平滑筋細胞のL型カルシウムチャネルを遮断することによって作用を発揮します。この阻害は、カルシウムイオンの流入を防ぎ、平滑筋の弛緩と血管拡張につながります。プラニジピンの分子標的は、L型カルシウムチャネルのα1サブユニットです。 さらに、プラニジピンは、一酸化窒素の分解を阻害することで、血管平滑筋の一酸化窒素誘発弛緩を強化し、その血管拡張効果を延長します .

6. 類似化合物の比較

プラニジピンは、アムロジピンやニフェジピンなどの他のジヒドロピリジン系カルシウムチャネルブロッカーと比較されます。これらのすべての化合物は、類似の作用機序を共有していますが、プラニジピンには独自の特性があります。

作用時間: プラニジピンは、ニフェジピンと比較して、作用時間が長いです。

一酸化窒素増強: プラニジピンは、アムロジピンにはない、一酸化窒素誘発弛緩を独自に強化します.

類似化合物:

- アムロジピン

- ニフェジピン

- フェロジピン

- ニカルジピン

類似化合物との比較

- Amlodipine

- Nifedipine

- Felodipine

- Nicardipine

These compounds are also used as antihypertensive agents and share structural similarities with pranidipine .

生物活性

Pranidipine is a novel calcium channel blocker categorized under the 1,4-dihydropyridine (DHP) class. It is primarily used in the management of hypertension and offers unique pharmacological properties that distinguish it from other calcium channel blockers. Its biological activity has been the subject of extensive research, revealing significant insights into its mechanisms and therapeutic potential.

This compound functions by selectively inhibiting L-type calcium channels, leading to vasodilation and a reduction in blood pressure. Unlike some other calcium channel blockers, this compound exhibits a higher selectivity for vascular tissues over cardiac tissues, which minimizes negative inotropic effects. This selectivity is crucial for patients who may be at risk for heart failure or other cardiac complications.

Key Biological Activities

- Calcium Channel Blockade : this compound effectively blocks calcium influx through L-type channels, which is essential for muscle contraction in vascular smooth muscle and cardiac tissues.

- Vasodilation : The resultant vasodilation lowers systemic vascular resistance, contributing to its antihypertensive effects.

- Cardioprotective Effects : Studies have demonstrated that this compound can provide cardioprotection by improving left ventricular function and remodeling in heart failure models .

Antihypertensive Efficacy

Research indicates that this compound has comparable antihypertensive efficacy to established agents like Nifedipine. In various studies, this compound demonstrated significant reductions in systolic and diastolic blood pressure, with a favorable side effect profile.

Table 1: Comparative Antihypertensive Effects of this compound and Nifedipine

| Compound | Systolic BP Reduction (%) | Diastolic BP Reduction (%) |

|---|---|---|

| This compound | 28.5 | 27.0 |

| Nifedipine | 28.9 | 28.5 |

Calcium Channel Blocking Activity

This compound's potency as a calcium channel blocker has been evaluated through various in vitro and in vivo studies. The compound exhibited IC50 values indicative of its effectiveness in inhibiting calcium channel activity.

Table 2: Calcium Channel Blocking Potency

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 19.83 |

| Nifedipine | 21.00 |

Enhanced Nitric Oxide-Induced Relaxation

This compound has been shown to enhance cyclic GMP-independent nitric oxide-induced relaxation in rat aorta, suggesting additional mechanisms beyond simple calcium channel blockade that contribute to its vasodilatory effects .

Case Study 1: Heart Failure Model

In a controlled study involving rats with induced heart failure, this compound administration resulted in improved left ventricular function and reduced myocardial remodeling. These findings suggest that this compound not only lowers blood pressure but also offers protective benefits to cardiac tissue under stress conditions .

Case Study 2: Vascular Selectivity

A comparative analysis of this compound with other DHP calcium channel blockers indicated that it possesses superior vascular selectivity, leading to significant peripheral vasodilation without adversely affecting cardiac contractility. This characteristic is particularly beneficial for hypertensive patients with pre-existing cardiac conditions.

特性

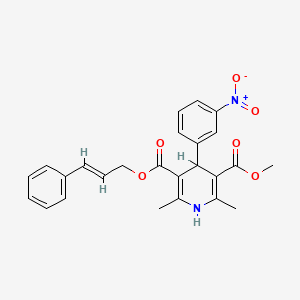

IUPAC Name |

3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFPDGZNWTZCMF-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875518 | |

| Record name | PRANIDIPINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99522-79-9 | |

| Record name | Pranidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99522-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pranidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099522799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRANIDIPINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DES9QVH58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。